molecular formula C12H17NO2 B2885064 Ethyl 3-amino-4-phenylbutanoate CAS No. 149193-77-1

Ethyl 3-amino-4-phenylbutanoate

Cat. No. B2885064
CAS RN: 149193-77-1
M. Wt: 207.273
InChI Key: BBVPEOYCQVUHMT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-phenylbutanoate is a chemical compound with a molecular weight of 207.27 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-4-phenylbutanoate is 1S/C12H17NO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-phenylbutanoate is a liquid at room temperature .

Scientific Research Applications

Synthesis and Psychotropic Activity Studies

  • Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, related to ethyl 3-amino-4-phenylbutanoate, was used in the synthesis of various benzo[h]quinazolines, triazole, and tetrazole, exploring their psychotropic activities (Grigoryan et al., 2011).

Antineoplastic Properties

  • A study synthesized ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate and further processed it to examine its antineoplastic properties (Markosyan et al., 2014).

Biocatalysis Research

  • Research on Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], an intermediate for the synthesis of ACE inhibitors, showed advancements in biocatalysis methods for its production (Zhao Jin-mei, 2008).
  • Asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate using Saccharomyces cerevisiae was studied to optimize chemical yield and enantioselectivity (Milagre et al., 2006).

Microbial Reduction in Biotechnology

  • Microorganisms were used for the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate, leading to the production of different isomers (Lacerda et al., 2006).

Chemical and Enzymatic Synthesis Approaches

  • Ethyl (R)-4-cyano-3-hydroxybutanoate, chemically related to ethyl 3-amino-4-phenylbutanoate, was reviewed for its synthesis processes, focusing on biocatalysts such as halohydrin dehalogenase and nitrilase (You et al., 2013).

Redesign for Asymmetric Synthesis

  • A study focused on redesigning a short-chain dehydrogenase/reductase for asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, improving enantioselectivity (Su et al., 2020).

Crystal Packing Studies

  • Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, structurally related to ethyl 3-amino-4-phenylbutanoate, focused on its crystal packing, utilizing rare N⋯π and O⋯π interactions (Zhang et al., 2011).

Safety and Hazards

Ethyl 3-amino-4-phenylbutanoate is considered hazardous. It has the following hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 3-amino-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVPEOYCQVUHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-phenylbutanoate

CAS RN

149193-77-1
Record name ethyl 3-amino-4-phenylbutanoate
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